

Physical Characteristics of Substituted Nitroalkenes: An In-depth Technical Guide

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Compound of Interest

Compound Name: (Z)-4-Phenyl-3-nitro-3-buten-2-one

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Substituted nitroalkenes are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. Their unique electronic properties, arising from the strong electron-withdrawing nature of the nitro group, make them valuable intermediates in organic synthesis and impart them with significant biological activities. This guide provides a comprehensive overview of the physical characteristics of substituted nitroalkenes, methods for their determination, and insights into their biological signaling pathways.

Core Physical Properties

The physical properties of substituted nitroalkenes are significantly influenced by the nature and position of substituents on the alkene backbone and any associated aromatic rings. These properties are crucial for their handling, purification, and formulation in various applications, including drug development.

Melting and Boiling Points

The melting and boiling points of substituted nitroalkenes are primarily determined by their molecular weight, polarity, and the potential for intermolecular interactions such as dipole-dipole forces and hydrogen bonding.[1][2] Generally, an increase in molecular weight leads to higher melting and boiling points.[1] The high polarity imparted by the nitro group results in strong dipole-dipole interactions, leading to significantly higher boiling points for nitroalkanes compared to hydrocarbons of similar molecular mass.[1][2]



For solid nitroalkenes, the crystal lattice energy plays a crucial role in determining the melting point. Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[3]

Table 1: Physical Properties of Representative Substituted Nitroalkenes

Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
(E)-β- Nitrostyrene	C ₆ H ₅ CH=CH NO ₂	C ₈ H ₇ NO ₂	149.15	55-58[4]	250-260[4]
3,4- Dihydroxy-β- nitrostyrene	(HO)2C6H3C H=CHNO2	C8H7NO4	181.15	148-151[5]	-
Nitromethane	CH3NO2	CH3NO2	61.04	-	101[1]
Nitroethane	CH3CH2NO2	C ₂ H ₅ NO ₂	75.07	-	114
1- Nitropropane	CH ₃ CH ₂ CH ₂	C3H7NO2	89.09	-	132
2- Nitropropane	(CH ₃) ₂ CHNO	C ₃ H ₇ NO ₂	89.09	-	120

Solubility

The solubility of substituted nitroalkenes follows the "like dissolves like" principle.[6] Due to the polar nitro group, they exhibit some solubility in polar solvents. However, the presence of nonpolar alkyl or aryl substituents can significantly decrease their solubility in water.

Lower molecular weight nitroalkanes, like nitromethane, are sparingly soluble in water.[1][7] Aromatic nitroalkenes, such as β -nitrostyrene, generally have low solubility in water but are soluble in many organic solvents like ethanol, ether, and benzene.[8] The solubility of substituted nitroalkenes in various solvents is a critical parameter for their use in synthesis, purification, and biological assays.



Table 2: Solubility of Selected Nitro-substituted Compounds

Compound	Solvent	Solubility	
Nitrobenzene	Water	~1.8 g/L at 25°C[8]	
Nitrobenzene	Ethanol, Ether, Benzene	Soluble[8]	
Nitromethane	Water	<10% by weight[1][7]	
3-Nitrobenzaldehyde	Acetone	High	
3-Nitrobenzaldehyde	Toluene	Low	

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted nitroalkenes.

UV-Visible Spectroscopy

The UV-Vis spectra of conjugated nitroalkenes are characterized by strong absorption bands. For instance, chalcones, which share a similar α,β -unsaturated carbonyl system, typically exhibit two main absorption bands.[9][10] Band I is usually found between 340-390 nm and Band II between 220-270 nm, arising from $\pi \to \pi^*$ electronic transitions.[9] The presence of a nitro group can lead to a higher maximum absorption wavelength (λ max).[11]

Infrared (IR) Spectroscopy

The IR spectra of nitroalkenes provide key information about their functional groups. The nitro group itself gives rise to two characteristic strong absorption bands:

- Asymmetric stretching: ~1550 cm⁻¹ for nitroalkanes.[7]
- Symmetric stretching: ~1375 cm⁻¹ for nitroalkanes.[7]

For conjugated nitroalkenes, these frequencies might be slightly shifted.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed structure of substituted nitroalkenes.[12][13]

- ¹H NMR: The protons on the double bond of nitroalkenes are typically deshielded due to the electron-withdrawing effect of the nitro group, appearing at downfield chemical shifts. The coupling constants between these protons can help determine the stereochemistry (E/Z) of the double bond.
- ¹³C NMR: The carbon atoms of the double bond also exhibit downfield shifts in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of substituted nitroalkenes.[14][15] The fragmentation patterns can provide valuable structural information. Common fragmentation pathways may involve the loss of the nitro group (NO₂) or other substituents.

Experimental Protocols

Accurate determination of the physical characteristics of substituted nitroalkenes is essential. The following are detailed methodologies for key experiments.

Melting Point Determination

Objective: To determine the temperature range over which a solid substituted nitroalkene transitions to a liquid.

Methodology (Capillary Method):[3][16][17]

- Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][17]
- Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus).[16]



- Heating: The heating bath is heated slowly and steadily, at a rate of about 1-2°C per minute as the melting point is approached.[16]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[16][18]
- Purity: A sharp melting point (a narrow range of 0.5-1°C) is indicative of a pure compound,
 while a broad melting range suggests the presence of impurities.[16][19]

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of a liquid substituted nitroalkene equals the atmospheric pressure.

Methodology (Micro-Boiling Point Method):[20][21][22]

- Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[20]
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube).[20]
- Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[20][23]
- Observation: Heating is discontinued when a steady stream of bubbles is observed. The
 temperature at which the bubbling stops and the liquid begins to enter the capillary tube is
 recorded as the boiling point.[20]
- Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[21]

Solubility Determination

Objective: To determine the solubility of a substituted nitroalkene in various solvents.



Methodology (Qualitative):[24][25][26]

- Sample Preparation: A small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[26]
- Mixing: The test tube is shaken vigorously after each addition of the solvent.[24]
- Observation: The compound is considered soluble if it completely dissolves at this concentration.
- Systematic Testing: A systematic approach is often used, starting with water. If the compound
 is insoluble in water, its solubility in dilute acid (e.g., 5% HCl) and dilute base (e.g., 5%
 NaOH) is tested to identify acidic or basic functional groups.[24][27]

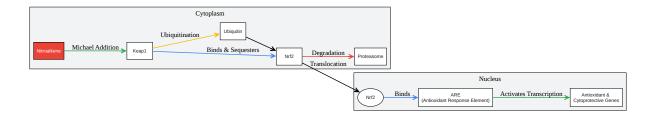
Signaling Pathways and Biological Relevance

Substituted nitroalkenes, particularly nitro-fatty acids, are known to be potent signaling molecules with significant anti-inflammatory and cytoprotective effects. Their biological activity is largely attributed to their ability to act as electrophiles in Michael addition reactions with nucleophilic residues (such as cysteine) on proteins.

Nrf2/ARE Pathway Activation

Nitroalkenes are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.







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References

- 1. scienceinfo.com [scienceinfo.com]
- 2. doubtnut.com [doubtnut.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

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- 4. trans-b-Nitrostyrene 99 5153-67-3 [sigmaaldrich.com]
- 5. estudogeral.uc.pt [estudogeral.uc.pt]
- 6. Solubility of Organic Compounds Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Spectroscopy 13C NMR and 1H NMR Mesbah Energy [irisotope.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Fragmentation (mass spectrometry) Wikipedia [en.wikipedia.org]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. byjus.com [byjus.com]
- 18. pennwest.edu [pennwest.edu]
- 19. athabascau.ca [athabascau.ca]
- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 21. Determination of Boiling Point of Organic Compounds GeeksforGeeks [geeksforgeeks.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. uomus.edu.iq [uomus.edu.iq]
- 24. scribd.com [scribd.com]
- 25. youtube.com [youtube.com]
- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 27. www1.udel.edu [www1.udel.edu]
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